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N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring substituted with a methyl group and a diphenylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with acetic acid derivatives under acidic conditions.
Substitution with Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Diphenylpropanamide: The diphenylpropanamide moiety is synthesized by the reaction of benzyl chloride with benzylamine, followed by acylation with propanoyl chloride.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the diphenylpropanamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the amide group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can take place on the aromatic rings, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, chlorine, iron(III) chloride, anhydrous conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amide derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves the inhibition of vital enzymatic pathways in microbial cells.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of benzothiazole derivatives, several compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against strains such as Staphylococcus aureus and Escherichia coli, suggesting that N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide may also possess similar properties .
Anticancer Potential
The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Compounds with similar structural features have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | HCT116 (Colorectal) | Not yet evaluated | Ongoing studies |
Related Compound A | HCT116 | 5.85 | |
Related Compound B | MCF7 (Breast) | 4.53 |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within microbial and cancerous cells. For instance, the compound may inhibit enzymes critical for DNA synthesis or metabolic pathways essential for cell survival.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-3-phenylpropanamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylbutanamide
Uniqueness
N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide is unique due to its specific structural features, including the combination of a benzothiazole ring with a diphenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.
Biological Activity
N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique benzothiazole moiety, which is known for diverse biological activities. The compound's structure can be summarized as follows:
- Molecular Formula: C20H20N2OS
- Molecular Weight: 344.45 g/mol
Antitumor Activity
Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. In a study evaluating various benzothiazole compounds, including this compound, it was found to inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay .
Table 1: Antitumor Activity of Benzothiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A431 | 4.5 | Induction of apoptosis |
This compound | A549 | 5.0 | Cell cycle arrest |
B7 (active control) | A431 | 1.8 | Inhibition of IL-6 and TNF-α |
The compound was noted to induce apoptosis and cause cell cycle arrest in these cancer cells, suggesting that it may serve as a lead compound for further development in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated through its effects on inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 mouse macrophages. The results indicated a significant reduction in the expression levels of these cytokines when treated with the compound . This suggests that it may have therapeutic applications in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at specific checkpoints.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, it may alleviate symptoms associated with inflammatory conditions.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives for their anticancer activity. Among these derivatives, this compound demonstrated promising results against multiple cancer lines and showed a favorable safety profile at therapeutic doses .
In another study focusing on tyrosinase inhibition for potential cosmetic applications related to hyperpigmentation disorders, analogs similar to this compound exhibited potent inhibitory effects on enzymatic activity without significant cytotoxicity at lower concentrations .
Properties
Molecular Formula |
C23H20N2OS |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C23H20N2OS/c1-16-24-21-13-12-19(14-22(21)27-16)25-23(26)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,25,26) |
InChI Key |
QNSZAQXCDVLGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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